4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a fluorobenzene ring, a thiadiazole ring, and an amide group. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a fluorobenzene ring, which is a benzene ring with a fluorine atom attached, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the fluorobenzene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Research on similar chemical structures to 4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has focused on the synthesis of hybrid molecules containing various chemical moieties and their subsequent biological activities. For instance, molecules containing 1,3-oxazolidine, 1,3,4-thiadiazole, and other heterocyclic systems have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds have exhibited moderate to good antimicrobial activity, with certain derivatives showing potential as antiurease and antilipase agents (Başoğlu et al., 2013).
Antimicrobial Evaluation of Novel Derivatives
Another study synthesized novel fluorine-containing derivatives with potential as antimicrobial agents. These compounds, featuring quinazolinone and 4-thiazolidinone motifs, demonstrated remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of such fluorine-substituted compounds in developing new antimicrobial therapies (Desai et al., 2013).
Chemical Synthesis and Material Applications
Research into the chemical synthesis of related compounds has led to the development of materials with specific applications. For example, poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index has been synthesized, showing potential for novel amphiphilic block copolymer preparation due to its high contact angle against water, indicating potential applications in hydrophobic coatings or materials (Ohshimizu et al., 2007).
Fluorescence and Chemical Sensing Applications
Thioamide derivatives have been explored for their fluorescence properties, leading to the development of fluorogenic chemodosimeters. These compounds show selective fluorescence enhancement in the presence of specific metal ions, indicating potential applications in chemical sensing and fluorescence microscopy (Song et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating biochemical pathways, or modulating cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to possess various biological activities, indicating that they can have significant molecular and cellular effects .
Properties
IUPAC Name |
4-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAQBZRMGXWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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